REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6]([Cl:14])=[N:7][C:8]([C:11](=[O:13])[CH3:12])=[CH:9][CH:10]=1)(=O)C.C([O-])(O)=O.[Na+]>Cl.CO>[C:11]([C:8]1[N:7]=[C:6]([Cl:14])[C:5]([NH2:4])=[CH:10][CH:9]=1)(=[O:13])[CH3:12] |f:1.2|
|
Name
|
3-acetamido-6-acetyl-2-chloropyridine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=NC(=CC1)C(C)=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic phases are dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from toluene/petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=C(C(=N1)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |